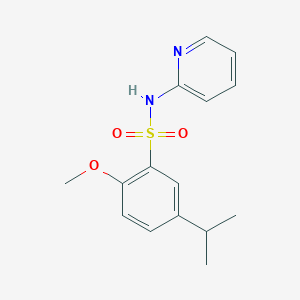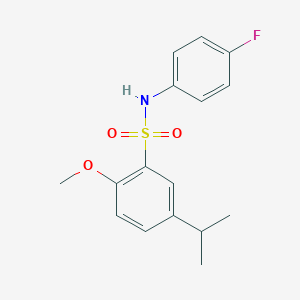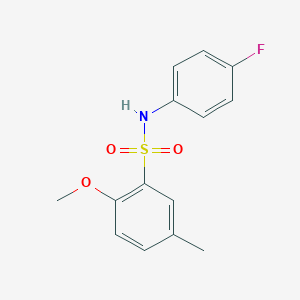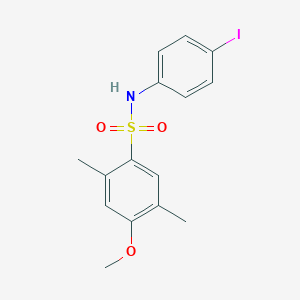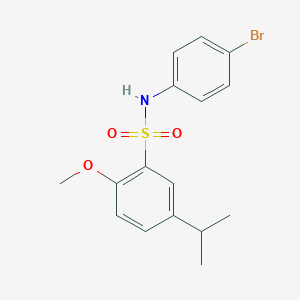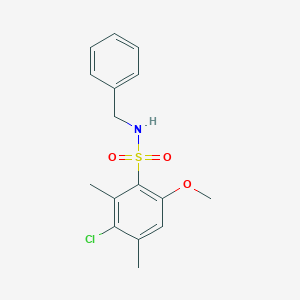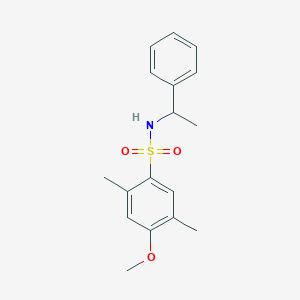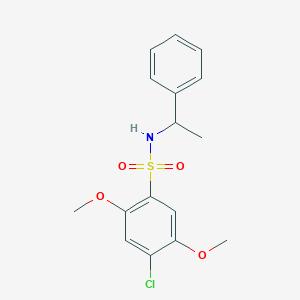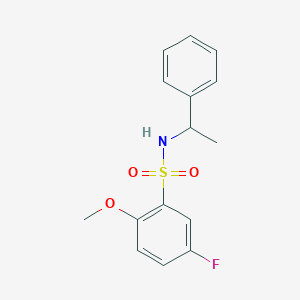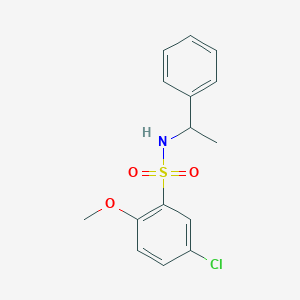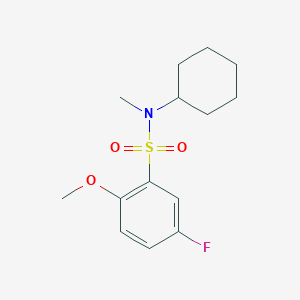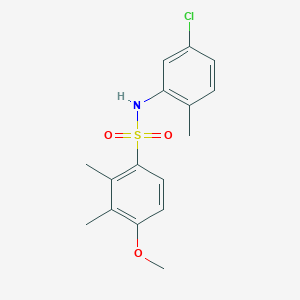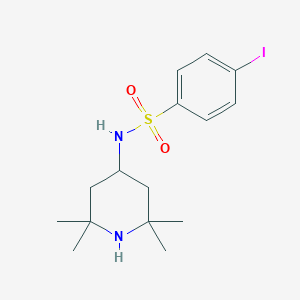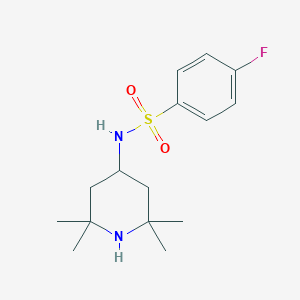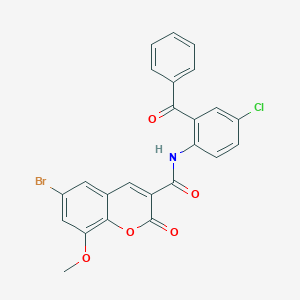
N-(2-benzoyl-4-chlorophenyl)-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-benzoyl-4-chlorophenyl)-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide, commonly known as BKM120, is a small molecule inhibitor that targets the phosphatidylinositol 3-kinase (PI3K) pathway. This pathway is involved in various cellular processes such as cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K pathway has been implicated in the development and progression of various diseases including cancer, diabetes, and cardiovascular diseases.
作用机制
BKM120 targets the N-(2-benzoyl-4-chlorophenyl)-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide pathway by inhibiting the activity of the N-(2-benzoyl-4-chlorophenyl)-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide enzyme. This enzyme is responsible for the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 then activates downstream signaling pathways such as the Akt/mTOR pathway, which promotes cell growth and survival. By inhibiting N-(2-benzoyl-4-chlorophenyl)-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide, BKM120 blocks the activation of these downstream signaling pathways, leading to inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
BKM120 has been shown to have potent antitumor activity in various cancer cell lines and animal models. It induces cell cycle arrest and apoptosis in cancer cells by inhibiting the N-(2-benzoyl-4-chlorophenyl)-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide pathway. BKM120 has also been shown to have anti-inflammatory and neuroprotective effects in animal models of Alzheimer's disease. In addition, BKM120 has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
BKM120 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and specificity for the N-(2-benzoyl-4-chlorophenyl)-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide enzyme, making it an ideal tool for studying the N-(2-benzoyl-4-chlorophenyl)-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide pathway. However, BKM120 also has some limitations. It has poor solubility in aqueous solutions, which can limit its use in some experiments. In addition, BKM120 can have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of BKM120. One area of research is the development of more potent and specific N-(2-benzoyl-4-chlorophenyl)-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide inhibitors that can overcome the limitations of BKM120. Another area of research is the identification of biomarkers that can predict the response of cancer patients to BKM120. This can help to personalize cancer treatment and improve patient outcomes. Finally, the combination of BKM120 with other targeted therapies or immunotherapies is an area of active research that holds promise for improving cancer treatment.
合成方法
BKM120 can be synthesized using a multi-step process involving various chemical reactions. The synthesis starts with the reaction of 2-hydroxy-4-methoxybenzaldehyde with 2-chloroacetyl chloride to form 2-chloro-N-(2-hydroxy-4-methoxybenzyl)acetamide. This intermediate is then reacted with 2-benzoyl-4-chlorophenylboronic acid in the presence of a palladium catalyst to form N-(2-benzoyl-4-chlorophenyl)-2-chloro-N-(2-hydroxy-4-methoxybenzyl)acetamide. The final step involves the reaction of this intermediate with 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid in the presence of a base to form BKM120.
科学研究应用
BKM120 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent antitumor activity in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer including breast cancer, glioblastoma, and lymphoma. BKM120 has also been studied for its potential use in the treatment of diabetes, Alzheimer's disease, and cardiovascular diseases.
属性
产品名称 |
N-(2-benzoyl-4-chlorophenyl)-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide |
|---|---|
分子式 |
C24H15BrClNO5 |
分子量 |
512.7 g/mol |
IUPAC 名称 |
N-(2-benzoyl-4-chlorophenyl)-6-bromo-8-methoxy-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C24H15BrClNO5/c1-31-20-11-15(25)9-14-10-18(24(30)32-22(14)20)23(29)27-19-8-7-16(26)12-17(19)21(28)13-5-3-2-4-6-13/h2-12H,1H3,(H,27,29) |
InChI 键 |
LKCRRFZVCINHLS-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
规范 SMILES |
COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



